molecular formula C23H28N4O5 B2716816 ethyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-2-(pyridin-4-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 847048-69-5

ethyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-2-(pyridin-4-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2716816
CAS No.: 847048-69-5
M. Wt: 440.5
InChI Key: WWGCOWUUSPGSLG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a carboxylate ester, and a dimethylamino group. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, but the presence of a nitrogen atom in the ring distinguishes it . The dimethylamino group is a common functional group in organic chemistry, consisting of a nitrogen atom attached to two methyl groups and one other carbon-containing group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole rings would contribute to the aromaticity of the molecule, while the ester and amine groups could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis in the presence of a base or an acid to form an alcohol and a carboxylic acid. The amine group could act as a base and accept a proton, or it could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the ester and the amine would likely make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on factors like the size and shape of the molecule, as well as the types of intermolecular forces present .

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrrole derivatives, including compounds structurally related to ethyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-2-(pyridin-4-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, involves complex reactions that yield unique chemical structures with potential for various applications. These compounds are synthesized through processes such as aldol condensation and are characterized using spectroscopic methods (FT–IR, 1 H NMR, and UV–visible analyses). Computational studies, including quantum chemical calculations, are also performed to understand their molecular structure, electronic properties, and potential interactions, providing insights into their chemical behavior and reactivity (Singh, Rawat, & Sahu, 2014).

Computational Studies and Molecular Interactions

Computational and theoretical studies offer profound insights into the electronic structure, molecular interactions, and potential reactivity of pyrrole derivatives. These studies include analyses of molecular electrostatic potential surfaces, natural bond orbital interactions, and hydrogen bonding patterns. For instance, dimer formation through multiple interactions and the implications for hydrogen bond strength and electronic properties are explored in depth. Such computational insights are crucial for predicting the reactivity and forming the basis for further chemical modifications and applications (Singh, Rawat, & Sahu, 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the toxicity of any products formed when it reacts. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its properties. For example, if it shows promising biological activity, it could be developed into a new drug . Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules.

Properties

IUPAC Name

ethyl 4-[(E)-[1-[2-(dimethylamino)ethyl]-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-6-32-23(31)18-13(2)16(14(3)25-18)20(28)17-19(15-7-9-24-10-8-15)27(12-11-26(4)5)22(30)21(17)29/h7-10,19,25,28H,6,11-12H2,1-5H3/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAWBGGEXJFZQJ-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C(=C(N1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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